molecular formula C11H13NO B2583749 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde CAS No. 1373757-77-7

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde

Cat. No. B2583749
CAS RN: 1373757-77-7
M. Wt: 175.231
InChI Key: OJCZPYXJCAQNJJ-UHFFFAOYSA-N
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Description

“2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde” is a chemical compound with the CAS Number: 1373757-77-7 . It has a molecular weight of 175.23 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Multicomponent Synthesis : A study detailed the multicomponent synthesis of 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing the compound's versatility in organic synthesis through condensation reactions (Dyachenko et al., 2015).
  • Ultrasound Irradiation Synthesis : Another research highlighted the synthesis of 4‐Aryl‐5‐oxo‐1H,4H‐5,6,7,8‐tetrahydroquinoline derivatives using both ultrasound irradiation and conventional methods, indicating the efficiency of different synthesis techniques (Thirumalai et al., 2006).
  • Electrochemical and Spectroscopic Characterization : The electrochemical and spectroscopic characterization of selected quinolinecarbaldehydes and their Schiff base derivatives were explored, demonstrating their potential applications in material science and chemistry (Wantulok et al., 2020).

Chemical Transformations and Applications

  • One-Pot Synthesis : A one-pot synthesis approach was used to create N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, illustrating the compound's role in facilitating complex chemical transformations (Wan et al., 2011).
  • Redox Annulations : Research into redox-neutral annulations of amines with 2-alkylquinoline-3-carbaldehydes showed dual C–H bond functionalization, highlighting advanced strategies in organic synthesis (Zhu & Seidel, 2017).
  • Diastereoselective Synthesis : A study on the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters showcased the application of tandem reduction-reductive amination reaction, further emphasizing the compound's utility in generating stereochemically complex structures (Bunce et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . Unfortunately, the specific hazard and precautionary statements were not provided .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCZPYXJCAQNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCCC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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